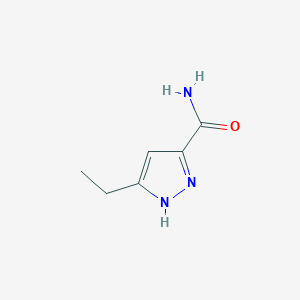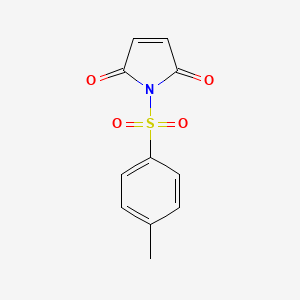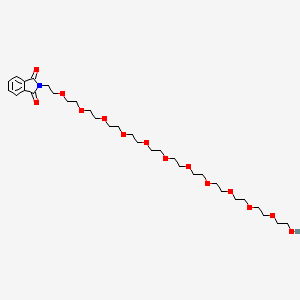
2-(35-Hydroxy-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontyl)isoindoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(35-Hydroxy-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontyl)isoindoline-1,3-dione is a complex organic compound characterized by its long polyether chain and isoindoline-1,3-dione core. This compound is notable for its unique structure, which combines a hydrophilic polyether segment with a hydrophobic aromatic core, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(35-Hydroxy-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontyl)isoindoline-1,3-dione typically involves multiple steps:
Formation of the Polyether Chain: The polyether chain is synthesized through a step-growth polymerization process, often using ethylene oxide as a monomer. The reaction is catalyzed by a base such as potassium hydroxide and carried out under controlled temperature and pressure conditions.
Attachment to Isoindoline-1,3-dione: The polyether chain is then attached to the isoindoline-1,3-dione core through a nucleophilic substitution reaction. This step requires the presence of a suitable leaving group on the isoindoline-1,3-dione and a nucleophilic end group on the polyether chain.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of high-purity reagents and solvents is crucial to avoid impurities that could affect the compound’s properties.
化学反应分析
Types of Reactions
2-(35-Hydroxy-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the polyether chain can be oxidized to form carbonyl compounds.
Reduction: The isoindoline-1,3-dione core can be reduced to form isoindoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoindoline-1,3-dione core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of polyether ketones or aldehydes.
Reduction: Formation of isoindoline derivatives.
Substitution: Formation of substituted isoindoline-1,3-dione derivatives.
科学研究应用
2-(35-Hydroxy-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontyl)isoindoline-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a drug delivery vehicle due to its amphiphilic nature.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and surfactants.
作用机制
The mechanism of action of 2-(35-Hydroxy-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontyl)isoindoline-1,3-dione involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with cell membranes, proteins, and nucleic acids.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Similar Compounds
- 35-Hydroxy-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacont-1-yl octanoate
- 26-Hydroxy-3,6,9,12,15,18,21,24-octaoxahexacos-1-yl (9Z)-9-octadecenoate
- 3,6,9,12,15,18,21-Heptaoxatricosan-1-ol
Uniqueness
2-(35-Hydroxy-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontyl)isoindoline-1,3-dione is unique due to its combination of a long polyether chain and an isoindoline-1,3-dione core. This structure imparts distinct amphiphilic properties, making it suitable for a variety of applications that similar compounds may not be able to achieve.
属性
分子式 |
C32H53NO14 |
|---|---|
分子量 |
675.8 g/mol |
IUPAC 名称 |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C32H53NO14/c34-6-8-38-10-12-40-14-16-42-18-20-44-22-24-46-26-28-47-27-25-45-23-21-43-19-17-41-15-13-39-11-9-37-7-5-33-31(35)29-3-1-2-4-30(29)32(33)36/h1-4,34H,5-28H2 |
InChI 键 |
QOUVGEIWBFXFEB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(1-ethylpiperidin-4-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12870895.png)
![1-(3-Methylthiomorpholin-4-yl)-2-[(prop-2-yn-1-yl)amino]ethan-1-one](/img/structure/B12870918.png)
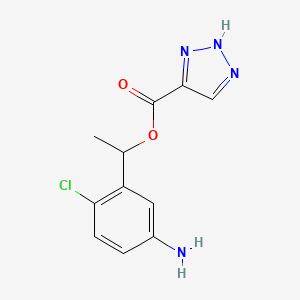
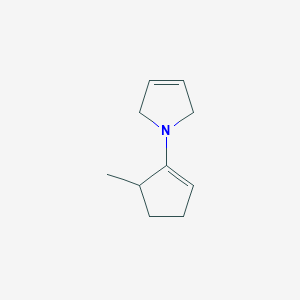
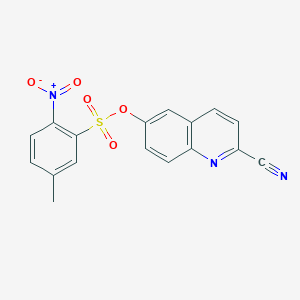
![2-Chloro-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12870956.png)
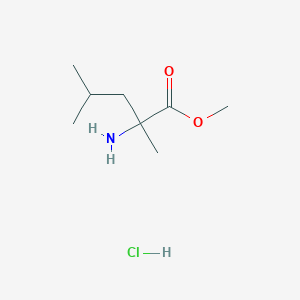
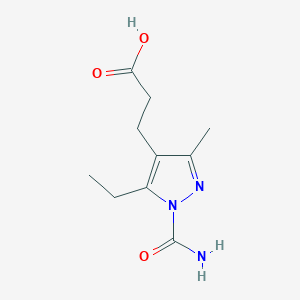
![2-(2-Acetylbenzo[d]oxazol-7-yl)-2-hydroxyacetic acid](/img/structure/B12870970.png)
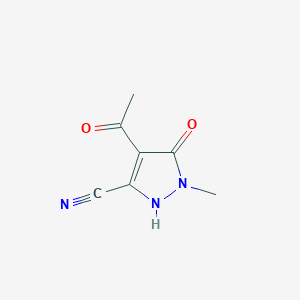
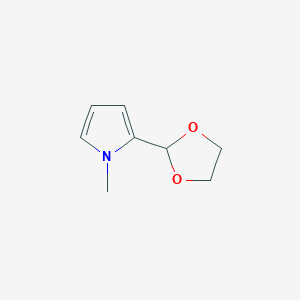
![5-Bromo-6-chlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B12870987.png)
